molecular formula C6H11O2P B2898507 3-(Dimethylphosphorylmethoxy)prop-1-yne CAS No. 2460755-04-6

3-(Dimethylphosphorylmethoxy)prop-1-yne

Cat. No.: B2898507
CAS No.: 2460755-04-6
M. Wt: 146.126
InChI Key: DZROTOAMUBVERW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Dimethylphosphorylmethoxy)prop-1-yne typically involves the reaction of dimethylphosphine oxide with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Dimethylphosphorylmethoxy)prop-1-yne undergoes various chemical reactions, including:

Scientific Research Applications

3-(Dimethylphosphorylmethoxy)prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphorylmethoxy)prop-1-yne involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Similar compounds to 3-(Dimethylphosphorylmethoxy)prop-1-yne include:

Properties

IUPAC Name

3-(dimethylphosphorylmethoxy)prop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2P/c1-4-5-8-6-9(2,3)7/h1H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZROTOAMUBVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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